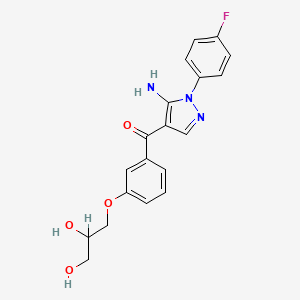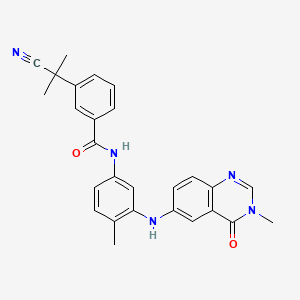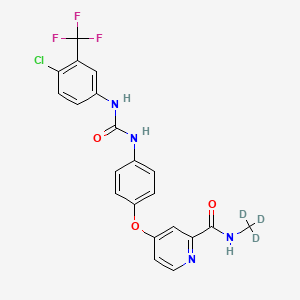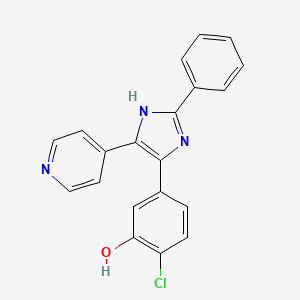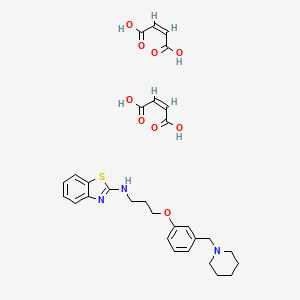
Zolantidine dimaleate
Descripción general
Descripción
Zolantidine dimaleate is a potent, selective, and brain-penetrating H2 receptor antagonist . It is also known by its chemical name: N - [3- [3- (1-Piperidinylmethyl)phenoxy]propyl]-2-benzothiazolamine dimaleate .
Molecular Structure Analysis
The molecular formula of Zolantidine dimaleate is C22H27N3OS.2C4H4O4 . It has a molecular weight of 613.68 . The exact structure can be found in various chemical databases or scientific literature .Physical And Chemical Properties Analysis
Zolantidine dimaleate is soluble up to 100 mM in water . It should be stored in a desiccated state at +4°C . The CAS Number is 104076-39-3 .Relevant Papers There are several papers that have cited the use of Zolantidine dimaleate in their research . These papers discuss the role of Zolantidine dimaleate as a histamine H2 receptor antagonist and its potential applications in various fields of study.
Aplicaciones Científicas De Investigación
Histamine H2 Receptor Antagonist
Zolantidine dimaleate is a potent, selective, and brain-penetrating H2 receptor antagonist . This means it can block the action of histamine at the H2 receptor, which plays a crucial role in gastric acid secretion. This makes it potentially useful in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).
Central Nervous System Research
Due to its ability to penetrate the brain, Zolantidine dimaleate can be used in research related to the central nervous system . It can help scientists understand the role of histamine and H2 receptors in various neurological and psychiatric disorders.
Cardiac Research
Zolantidine dimaleate has been used in cardiac research to study the effects of histamine H2 receptor antagonists on the heart . This can provide valuable insights into the role of histamine in cardiovascular function and disease.
Gastric Research
In addition to its role in cardiac research, Zolantidine dimaleate has also been used to study the effects of histamine H2 receptor antagonists on the stomach . This can help researchers understand the role of histamine in gastric function and disorders.
Pharmacological Research
Zolantidine dimaleate can be used in pharmacological research to study the properties of histamine H2 receptor antagonists . This can provide valuable information about the drug’s absorption, distribution, metabolism, and excretion (ADME).
Genotoxicity Research
Zolantidine dimaleate has been used in genotoxicity research to study the effects of antioxidants on DNA damage response and cell death . This can provide insights into the cellular and molecular mechanisms of genotoxic stress and its role in disease.
Mecanismo De Acción
Target of Action
Zolantidine dimaleate is a potent, selective, and brain-penetrating antagonist of the histamine H2 receptor . The histamine H2 receptor is a protein that is primarily found in the stomach lining and acts as a target for histamine to stimulate the secretion of gastric acid.
Mode of Action
As an antagonist of the histamine H2 receptor, zolantidine dimaleate binds to these receptors and blocks the action of histamine . This prevents the secretion of gastric acid, which is normally stimulated by histamine’s interaction with the H2 receptors.
Biochemical Pathways
The primary biochemical pathway affected by zolantidine dimaleate is the gastric acid secretion pathway . By blocking the histamine H2 receptors, zolantidine dimaleate inhibits the production of gastric acid, thereby reducing acidity in the stomach .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. Its ability to cross the blood-brain barrier indicates that it has good distribution properties .
Result of Action
The primary result of zolantidine dimaleate’s action is the reduction of gastric acid secretion . This can help alleviate conditions associated with excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD). Additionally, zolantidine dimaleate has been reported to induce antinociception , suggesting a role in pain modulation.
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.2C4H4O4/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22;2*5-3(6)1-2-4(7)8/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBEVAUEBZJCF-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045811 | |
| Record name | Zolantidine dimaleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zolantidine dimaleate | |
CAS RN |
104076-39-3 | |
| Record name | Zolantidine dimaleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104076393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolantidine dimaleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOLANTIDINE DIMALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL1YII70LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





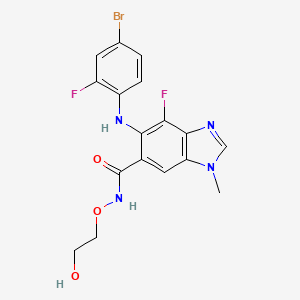
![2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B1684342.png)
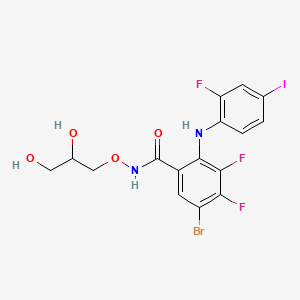

![3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1684348.png)
![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)

